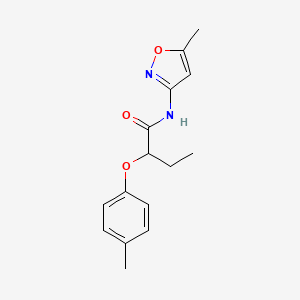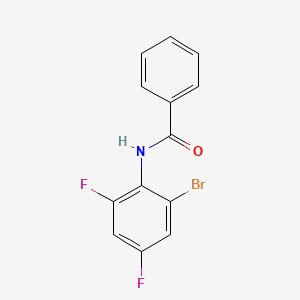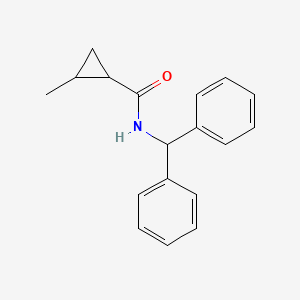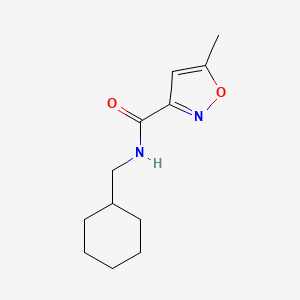![molecular formula C20H27NO3 B4430865 2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol](/img/structure/B4430865.png)
2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol
Übersicht
Beschreibung
2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol, also known as MPAP, is a chemical compound that has been widely researched for its potential therapeutic applications. MPAP is a selective sigma-1 receptor agonist, which has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol exerts its effects through activation of the sigma-1 receptor, a transmembrane protein that is expressed in the central nervous system and peripheral tissues. Activation of the sigma-1 receptor has been shown to modulate a range of cellular processes, including calcium signaling, protein kinase C activity, and ion channel function. This compound has been shown to enhance the activity of the sigma-1 receptor, leading to increased neurotrophic factor signaling and reduced oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including neuroprotection, enhanced cognitive function, and improved memory. This compound has also been shown to reduce oxidative stress and inflammation, as well as enhance neurotrophic factor signaling. Additionally, this compound has been shown to have anti-addictive effects by reducing drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol has several advantages for use in lab experiments, including its selective activation of the sigma-1 receptor and its potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments, including its high cost and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol, including further exploration of its potential therapeutic applications in neurodegenerative diseases, as well as its potential anti-addictive effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been widely researched for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This compound exerts its effects through activation of the sigma-1 receptor, leading to a range of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research on this promising compound.
Wissenschaftliche Forschungsanwendungen
2-(3-{[(2-methoxybenzyl)(propyl)amino]methyl}phenoxy)ethanol has been widely researched for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as enhancing neurotrophic factor signaling. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[3-[[(2-methoxyphenyl)methyl-propylamino]methyl]phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-11-21(16-18-8-4-5-10-20(18)23-2)15-17-7-6-9-19(14-17)24-13-12-22/h4-10,14,22H,3,11-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKSKWCKJUCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC=C1)OCCO)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-ethyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4430785.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4430806.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4430811.png)

![1-[2-(2-isopropylphenoxy)propanoyl]piperidine](/img/structure/B4430823.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4430826.png)


![methyl 2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4430846.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4430853.png)

